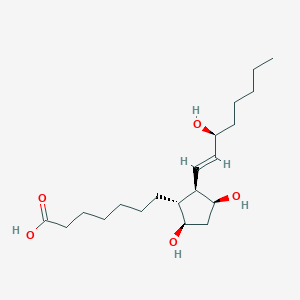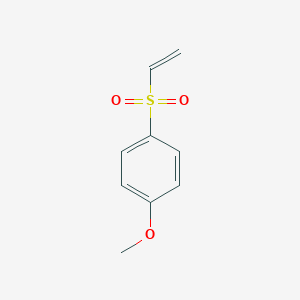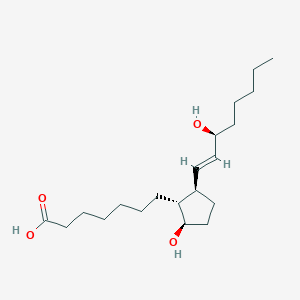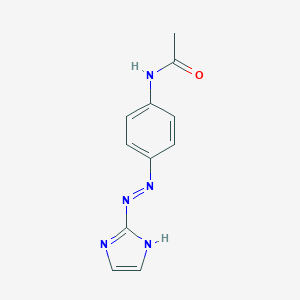
4'-(Imidazol-2-ylazo)acetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-(Imidazol-2-ylazo)acetanilide is a chemical compound known for its unique structure and properties It features an imidazole ring linked to a phenyl group through an azo bond, with an acetamide group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4'-(Imidazol-2-ylazo)acetanilide typically involves the formation of the azo bond between the imidazole and phenyl groups. One common method is the diazotization of aniline derivatives followed by coupling with imidazole. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4'-(Imidazol-2-ylazo)acetanilide can undergo various chemical reactions, including:
Oxidation: The azo bond can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction of the azo bond can yield amines or other derivatives.
Substitution: The phenyl and imidazole rings can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic or nucleophilic reagents can be employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
4'-(Imidazol-2-ylazo)acetanilide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new biochemical assays and probes.
Industry: Used in the production of dyes, pigments, and other materials due to its stable azo bond.
Mecanismo De Acción
The mechanism of action of 4'-(Imidazol-2-ylazo)acetanilide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the compound’s biological activity. The azo bond may also play a role in electron transfer processes, contributing to its overall mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Similar in structure but with different functional groups attached to the imidazole ring.
Azo dyes: Compounds with similar azo bonds but different aromatic groups.
Imidazole-based drugs: Pharmaceuticals that share the imidazole core structure but have varying substituents.
Uniqueness
4'-(Imidazol-2-ylazo)acetanilide is unique due to its specific combination of an imidazole ring, azo bond, and acetamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
1767-12-0 |
|---|---|
Fórmula molecular |
C11H11N5O |
Peso molecular |
229.24 g/mol |
Nombre IUPAC |
N-[4-(1H-imidazol-2-yldiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C11H11N5O/c1-8(17)14-9-2-4-10(5-3-9)15-16-11-12-6-7-13-11/h2-7H,1H3,(H,12,13)(H,14,17) |
Clave InChI |
CHBZRRGOUMDIQX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=NC=CN2 |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)NN=C2N=CC=N2 |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)N=NC2=NC=CN2 |
| 1767-12-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




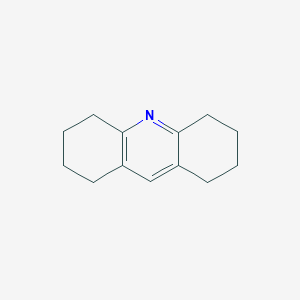
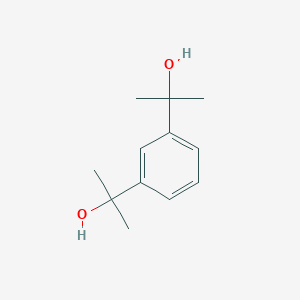


![2-[(p-Methoxyphenyl)azo]acetoacetanilide](/img/structure/B159211.png)
